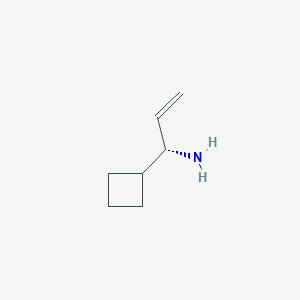
2-(2-Bromoethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a bromoethyl group at the second position and a methyl group at the third position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-3-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-methylpyridine followed by the alkylation of the resulting 2-bromo-3-methylpyridine with ethylene. The reaction conditions typically involve the use of bromine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Ethyl derivatives are formed.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-3-methylpyridine involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methyl group at the third position, leading to different reactivity and applications.
3-Methylpyridine: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-Bromoethylbenzene: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and applications.
Uniqueness
2-(2-Bromoethyl)-3-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H10BrN |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
LKCLVZGHHPDIEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


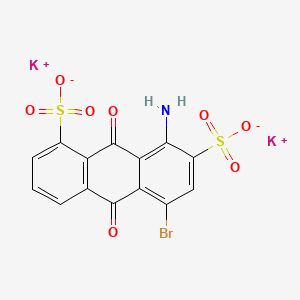
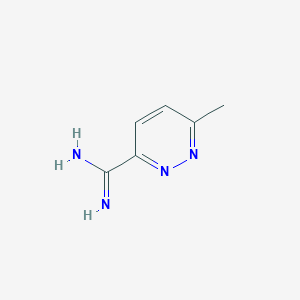
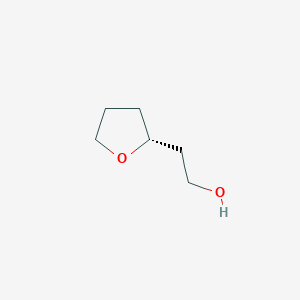
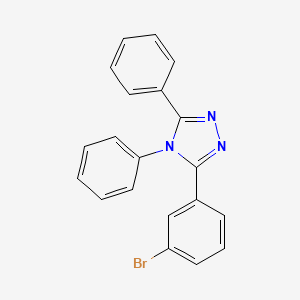
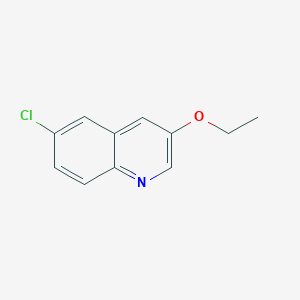
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

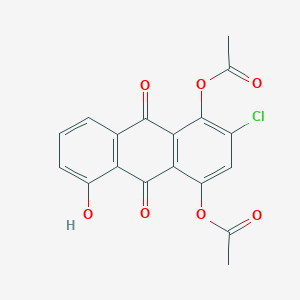
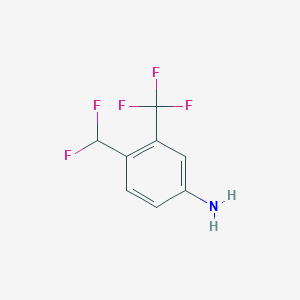
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
